molecular formula C13H16O4 B14040977 Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate

Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate

Cat. No.: B14040977
M. Wt: 236.26 g/mol
InChI Key: KDWFKTFXEPDZET-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate typically involves the esterification of 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, appropriate solvents and temperatures.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use as an anti-inflammatory or anticancer agent, although further studies are needed to confirm these effects.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzodioxole ring may play a crucial role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Methyl 3-(2H-1,3-benzodioxol-5-YL)propanoate: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    Ethyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its physical and chemical properties.

    Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)butanoate: Contains an additional carbon in the alkyl chain, which may influence its solubility and reactivity.

Uniqueness: Methyl 3-(2,2-dimethyl-2H-1,3-benzodioxol-5-YL)propanoate is unique due to the presence of the dimethyl groups on the benzodioxole ring, which can significantly impact its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C13H16O4/c1-13(2)16-10-6-4-9(8-11(10)17-13)5-7-12(14)15-3/h4,6,8H,5,7H2,1-3H3

InChI Key

KDWFKTFXEPDZET-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CCC(=O)OC)C

Origin of Product

United States

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